molecular formula C19H16ClF3N4O2S B3036386 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide CAS No. 339278-17-0

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide

Cat. No.: B3036386
CAS No.: 339278-17-0
M. Wt: 456.9 g/mol
InChI Key: YUXKMGYZHACXTR-UHFFFAOYSA-N
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Description

The compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of the compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it . The presence of these groups is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For instance, the chloride can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical and Chemical Properties Analysis

The compound is likely to have unique physical and chemical properties due to the presence of the trifluoromethyl group and the pyridine ring. For example, these groups can increase the lipophilicity and stability of the compound.

Scientific Research Applications

Synthesis and Pharmaceutical Impurities

The synthesis of related compounds like omeprazole, a proton pump inhibitor, involves intricate processes that could lead to the formation of various pharmaceutical impurities. The study of these impurities, such as those of anti-ulcer drugs, provides crucial insights for researchers. This includes understanding the synthesis process, which involves steps like incomplete oxidation leading to the formation of sulfone N-oxide and coupling of esters with Grignard reagent. This knowledge is pivotal for the development of proton pump inhibitors and for ensuring the quality of pharmaceutical products (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Antitubercular Activity

The modification of related structures, like isoniazid, and their derivatives has been studied for their antitubercular activity. Specific derivatives have shown efficacy comparable to that of isoniazid for M. tuberculosis, highlighting their potential as leads for new anti-TB compounds. This research indicates the importance of structural modification in developing more effective antitubercular agents (Asif, 2014).

Chemistry and Properties of Related Compounds

The chemistry and properties of compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and their complexes have been extensively reviewed. These reviews provide a comprehensive understanding of the preparation, properties, and potential applications of these compounds. It includes a study of their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This vast pool of information aids in identifying potential areas of interest for future investigations (Boča, Jameson, & Linert, 2011).

Antitumor Activity

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives and benzimidazole, have been explored for their antitumor activity. Some of these compounds have reached preclinical testing stages, indicating their potential as new antitumor drugs. The wide range of biological properties of these structures makes them significant in the search for new therapeutic agents (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . Therefore, the development of new synthetic methods and the exploration of their potential applications in various fields, such as agrochemical and pharmaceutical industries, could be a promising direction for future research .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N4O2S/c1-27-15(16(28)24-8-11-4-3-5-13(6-11)29-2)10-26-18(27)30-17-14(20)7-12(9-25-17)19(21,22)23/h3-7,9-10H,8H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXKMGYZHACXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide
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2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide
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2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide
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2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide
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2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide
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2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide

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